

Crystalline structure of Nintedanib esylate

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Compound of Interest		
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An In-Depth Technical Guide on the Crystalline Structure of Nintedanib Esylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib, an indolinone derivative, is a small molecule tyrosine kinase inhibitor (TKI) utilized in the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1][2][3][4] It is commercially available as its ethanesulfonate (esylate) salt. The therapeutic efficacy of nintedanib stems from its ability to competitively bind to the intracellular adenosine triphosphate (ATP) binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][5] This action blocks downstream signaling cascades, thereby inhibiting the proliferation, migration, and survival of fibroblasts, which are key mediators in the pathogenesis of fibrotic diseases.[1][6]

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they influence solubility, stability, and bioavailability. **Nintedanib esylate** can exist in various solid forms, including crystalline polymorphs, hydrates, and amorphous forms.[7][8] Understanding the specific crystalline structure is paramount for drug development, formulation, and ensuring consistent product quality and performance. This guide provides a detailed overview of the known crystalline structures of nintedanib and its esylate salt, the experimental methods used for their characterization, and the molecular pathways it targets.

Crystalline Forms and Solid-State Characterization



The solid state of nintedanib and its esylate salt has been the subject of several crystallographic studies. Different polymorphic and hydrated forms have been identified, each with unique physicochemical properties.

Nintedanib Esylate Hemihydrate

Recent studies have provided a detailed crystal structure of **nintedanib esylate** hemihydrate. [4][9][10] This form crystallizes in the triclinic space group P-1. The crystal structure is characterized by extensive hydrogen bonding, with the water molecule forming medium-strength O–H···O hydrogen bonds to an esylate anion.[4][9]

Polymorphic Forms of Nintedanib (Free Base)

A patent has disclosed at least two crystalline forms of the nintedanib free base, designated as Form-M1 and Form-M2.[7]

Amorphous Nintedanib Esylate

In addition to crystalline forms, an amorphous form of **nintedanib esylate** has been prepared. [7] Amorphous forms are characterized by the absence of a long-range ordered crystal lattice, which can lead to enhanced solubility and bioavailability.[8][11] Solid dispersions of amorphous **nintedanib esylate** have been developed to improve its dissolution profile.[7][11][12]

Data Summary

The crystallographic and analytical data for the known solid forms of nintedanib and **nintedanib esylate** are summarized below.

Table 1: Crystallographic Data for **Nintedanib Esylate** Hemihydrate



Parameter	Value	Reference
Formula	(C31H33N5O4)(C2H5O3S) (H2O)0.5	[9]
Crystal System	Triclinic	[9][13]
Space Group	P-1 (#2)	[9][13]
a (Å)	11.5137(1)	[9][13]
b (Å)	16.3208(4)	[9][13]
c (Å)	19.1780(5)	[9][13]
α (°)	69.0259(12)	[9][13]
β (°)	84.4955(8)	[9][13]
γ (°)	89.8319(6)	[9][13]
Volume (ų)	3347.57(3)	[9][13]
Z	4	[9]
Temperature (K)	295	[9]

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (°2Θ)



Form	Characteristic Peaks (°2Θ ± 0.2°)	Reference
Nintedanib Base Form-M1	8.3, 11.7, 12.7, 14.7, 15.5, 18.8, 19.4, 20.4, 21.7	[7]
Nintedanib Base Form-M2	6.2, 6.9, 11.3, 16.8, 17.3, 18.9, 21.5, 22.5	[7]
Nintedanib Nanosuspension	6.22, 8.88, 12.04, 17.42, 20, 23.16	[14]
Nintedanib Glutarate Form APO-I	10.1, 11.0, 12.9, 15.1, 17.4, 18.0, 19.5, 20.2	[15]
Nintedanib Acesulfamate Form APO-I	10.9, 12.3, 12.9, 14.6, 17.2, 18.1, 20.9, 21.4	[15]
Nintedanib Diacesulfamate	6.4, 7.9, 12.0, 12.8, 13.3, 14.6, 17.1, 19.3	[15]

Table 3: Thermal Analysis Data

Form	Technique	Key Observations	Reference
Nintedanib Base Form-M1	DSC	Endotherm peaks at ~129.53 °C and ~247.87 °C	[7]
Nintedanib Base Form-M2	DSC	Endotherm peaks at ~150.04 °C and ~250.91 °C	[7]

Experimental Protocols

The characterization of **nintedanib esylate**'s solid forms relies on several key analytical techniques.

Powder X-ray Diffraction (PXRD)



PXRD is a fundamental technique for identifying and characterizing crystalline materials.

- Objective: To obtain a diffraction pattern unique to the crystalline form, providing information on its structure and phase purity.
- Instrumentation: A powder diffractometer, such as a BRUKER D-8 Discover, equipped with a goniometer and a detector (e.g., Lynx Eye) is used.[7] For higher resolution, synchrotron radiation sources are employed.[9][13]
- Sample Preparation: The sample is finely ground and placed on a sample holder.
- Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu-Kα, λ = 1.5418 Å, though other wavelengths like 0.459744 Å are used in synchrotron setups). The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2Θ.[7][9]
- Typical Instrument Settings:

Voltage: 40 kV[7][14]

Current: 30-40 mA[7][14]

2Θ Range: 2.0° - 50.0°[7]

Step Size: 0.030°[7]

Step Time: 0.4 seconds[7]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point, glass transition, and phase transitions.

- Objective: To determine the thermal events associated with a specific solid form, which are indicative of its physical state (crystalline or amorphous) and stability.
- Instrumentation: A differential scanning calorimeter, for example, a DSC Q1000 V9.9 Build 303.[7]



- Procedure: A small, weighed amount of the sample (typically 2-6 mg) is placed in an aluminum pan and heated at a constant rate alongside an empty reference pan.[16] The difference in heat flow required to maintain both pans at the same temperature is measured.
- Output: A thermogram plotting heat flow versus temperature, where endothermic (melting) and exothermic (crystallization) events appear as peaks.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.

- Objective: To assess the thermal stability and determine the presence of volatile components like water (in hydrates) or residual solvents.
- Procedure: The sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a controlled rate.
- Output: A thermogram showing the percentage of weight loss versus temperature. This is
 particularly useful for quantifying the water content in hydrates like nintedanib esylate
 hemihydrate.[7]

Mechanism of Action

Nintedanib is a multi-targeted TKI that inhibits key pathways involved in the pathogenesis of fibrosis and angiogenesis.[2] Its primary targets are the receptor tyrosine kinases:

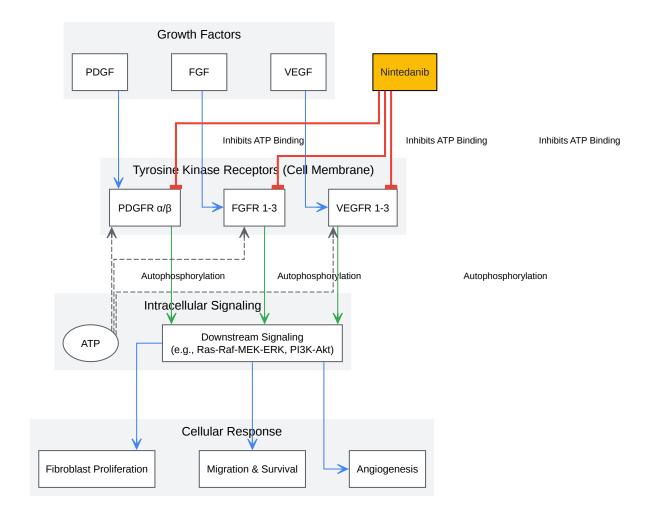
- Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)[1][17]
- Fibroblast Growth Factor Receptors (FGFR 1-3)[1][17]
- Platelet-Derived Growth Factor Receptors (PDGFR α and β)[1][17]

By competitively inhibiting the ATP-binding sites of these receptors, nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6] This blockade results in the inhibition of fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition. The inhibition of these pathways ultimately attenuates the progression of fibrosis.[6]



Visualization of Nintedanib's Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by Nintedanib.



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Caption: Nintedanib inhibits key growth factor signaling pathways.



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